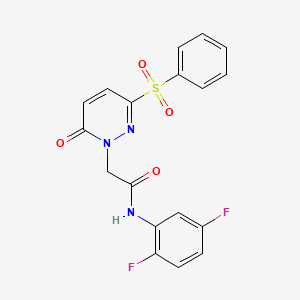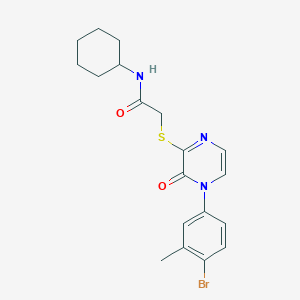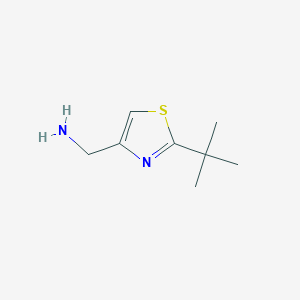
(2-(terc-butil)tiazol-4-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)thiazol-4-yl)methanamine is a chemical compound with the molecular formula C8H14N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The tert-butyl group attached to the thiazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)thiazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mecanismo De Acción
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of (2-(tert-Butyl)thiazol-4-yl)methanamine may depend on the specific biological activity it exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The compound’s boiling point is reported to be 2396±230 C at 760 mmHg , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is reported to be stored at 4c and protected from light , suggesting that temperature and light exposure may influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)thiazol-4-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-1-(tert-butyl)ethanone with thiourea can yield the thiazole ring, which is then further functionalized to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for (2-(tert-Butyl)thiazol-4-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)thiazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the methanamine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(2-Phenylthiazol-4-yl)methanamine: Similar structure but with a phenyl group instead of a tert-butyl group.
(2-Methylthiazol-4-yl)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.
(2-Ethylthiazol-4-yl)methanamine: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
(2-(tert-Butyl)thiazol-4-yl)methanamine is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable scaffold in the design of new molecules with specific properties .
Propiedades
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQIYCCZQFERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
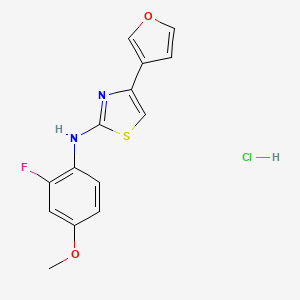
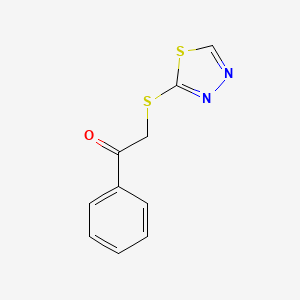
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
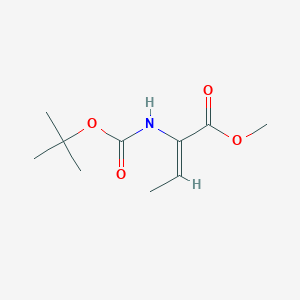
![N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2409740.png)
![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
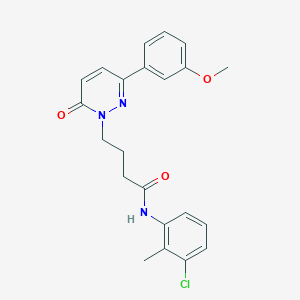
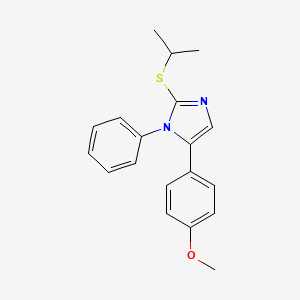
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
